![molecular formula C25H32N2O5S B12472297 ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B12472297.png)
ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by its unique structure, which includes a piperidine ring, a carboxylate group, and various substituted phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification, where an appropriate carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.
Substitution with Phenyl Groups: The substituted phenyl groups are introduced through nucleophilic substitution reactions, where the piperidine ring is reacted with substituted phenyl halides in the presence of a base.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where the compound is reacted with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives, modified piperidine rings.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their catalytic activity and affecting metabolic pathways.
Receptor Modulation: It may bind to receptors on the cell surface or within cells, altering signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}piperidine-4-carboxylate: This compound has a similar structure but with a chlorine substituent instead of a methyl group. It may exhibit different chemical reactivity and biological activity.
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxylate: This compound has a methoxy group instead of a methyl group. It may have different solubility and pharmacokinetic properties.
Eigenschaften
Molekularformel |
C25H32N2O5S |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
ethyl 1-[2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H32N2O5S/c1-5-32-25(29)21-12-14-26(15-13-21)24(28)17-27(23-16-19(3)6-9-20(23)4)33(30,31)22-10-7-18(2)8-11-22/h6-11,16,21H,5,12-15,17H2,1-4H3 |
InChI-Schlüssel |
DRSODWNQEHBHSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


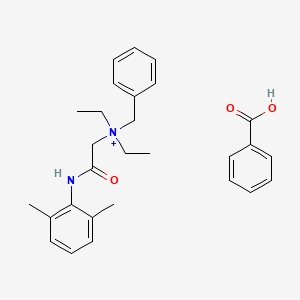
![5-Fluoro-2-[(4-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12472224.png)
![ethyl 4-{N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B12472226.png)
![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12472230.png)
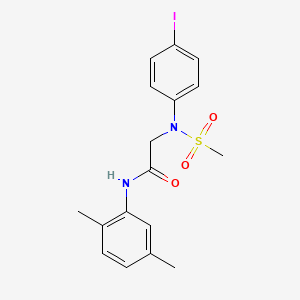
![N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472238.png)
![13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B12472254.png)
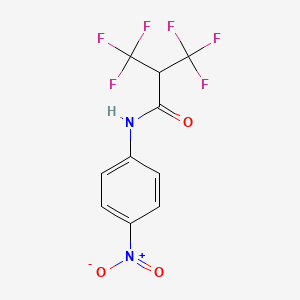
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472268.png)
![N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12472277.png)
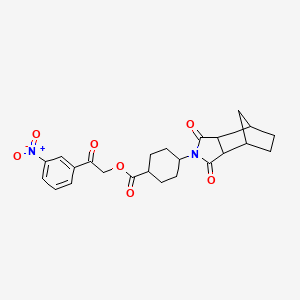
![N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472284.png)
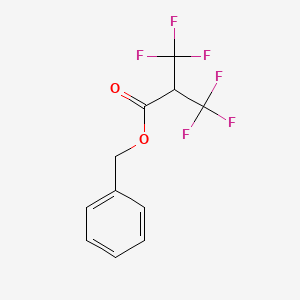
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B12472304.png)
